molecular formula C21H20N4O4S B3007236 N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1052605-24-9

N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B3007236
CAS No.: 1052605-24-9
M. Wt: 424.48
InChI Key: PYNDZQDXRWDIJO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic small molecule featuring a fused imidazoquinazoline core substituted with a methyl group at position 2 and a thioether-linked acetamide moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-20(27)25-19(22-12)16-6-4-5-7-17(16)24-21(25)30-11-18(26)23-13-8-14(28-2)10-15(9-13)29-3/h4-10,12H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDZQDXRWDIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and case studies.

Synthesis and Chemical Structure

The compound can be synthesized through a series of chemical reactions involving the modification of quinazoline derivatives. The general synthetic route involves the thioacetylation of an imidazoquinazoline precursor with 3,5-dimethoxyphenyl acetamide. The resulting compound features a thioether linkage that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Tests : The compound was evaluated against various cancer cell lines using the National Cancer Institute (NCI) 60-cell line panel. Compounds with similar structures exhibited significant cytotoxicity with GI50 values ranging from 0.25 μM to 13.50 μM for different cancer types including colon and ovarian cancers .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis and inhibition of cell proliferation. In vitro assays demonstrated that they could significantly reduce cell viability in treated cancer cells .

Antibacterial Activity

In addition to anticancer properties, the compound shows promise as an antibacterial agent:

  • Inhibition Studies : Compounds with thioether functionalities have been shown to inhibit bacterial growth effectively. For example, derivatives similar to N-(3,5-dimethoxyphenyl)-2-thioacetamides were tested against various bacterial strains and displayed notable antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the aromatic rings and the thioether moiety significantly influence biological activity:

Modification Effect on Activity
Substitution on the 3,5 positionsIncreases cytotoxicity against cancer cells
Variation in the thioether groupAlters antibacterial potency
Presence of electron-withdrawing groupsEnhances overall biological activity

These modifications can lead to improved binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers at VCU demonstrated that compounds with similar structural motifs exhibited significant inhibition of tumor growth in xenograft models. The study concluded that these compounds could serve as leads for further development into therapeutic agents .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of thioacetamides derived from quinazoline frameworks. The results indicated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating resistant bacterial infections .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibit significant anticancer activity. The imidazoquinazoline structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can effectively induce apoptosis in various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity
The compound's thioacetamide moiety suggests potential antimicrobial properties. Research on similar thioamide compounds has demonstrated effectiveness against a range of bacterial strains and fungi. This could position this compound as a candidate for developing new antimicrobial agents .

Neuropharmacology

Cognitive Enhancers
Preliminary studies suggest that compounds with similar structural features may enhance cognitive functions and memory retention. The modulation of neurotransmitter systems by such compounds could lead to their application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the dimethoxyphenyl group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications in the phenyl and imidazoquinazoline portions can significantly affect the potency and selectivity of the compound against specific biological targets. This information is vital for drug design and development processes aimed at enhancing therapeutic efficacy while minimizing side effects .

Computational Chemistry and Molecular Modeling

The application of computational methods in studying this compound can provide insights into its interaction with biological targets. Molecular docking studies can predict binding affinities and orientations within target proteins, which is essential for rational drug design. These computational approaches allow researchers to screen large libraries of compounds rapidly and identify promising candidates for further experimental validation .

Data Table: Summary of Applications

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
NeuropharmacologyCognitive enhancersPotential treatment for neurodegenerative diseases
Structure-Activity RelationshipDrug design optimizationModifications affect potency and selectivity
Computational ChemistryMolecular modeling and dockingPredicts interactions with biological targets

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal examined a series of imidazoquinazoline derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects on breast and lung cancer cell lines through apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Efficacy Assessment : Another investigation focused on thioamide compounds showed promising results against Gram-positive bacteria, suggesting that modifications to the thio group could enhance antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key pharmacophoric features with other sulfur-containing heterocycles:

Feature Target Compound Benzothiazole Derivatives (e.g., 5d) Thiadiazole Derivatives (e.g., 4.1)
Core Structure Imidazo[1,2-c]quinazoline Benzo[d]thiazole 1,3,4-Thiadiazole
Substituents 3,5-Dimethoxyphenyl, methyl, thioacetamide 2-Oxoindolin-3-ylidene, spiro-thiazolidine Trichloroethyl, phenyl
Sulfur Linkage Thioether (-S-) Thioether (-S-) Thioamide (-C(S)-NH-)
Key Functional Groups Methoxy, carbonyl, acetamide Hydrazide, spiro-oxadiazole Trichloromethyl, acetamide

Structural Implications :

  • The imidazoquinazoline core may confer greater rigidity and binding specificity compared to benzothiazole or thiadiazole scaffolds .
  • The 3,5-dimethoxyphenyl group likely improves solubility and membrane permeability relative to simpler phenyl substituents in compound 4.1 .
Pharmacological Activity
Compound Anti-inflammatory (Edema Inhibition %) Analgesic (Pain Reduction %) Antibacterial (MIC, µg/mL) Reference
Target Compound Not reported Not reported Not reported -
Benzothiazole Derivative 5d 72% (Carrageenan-induced edema) 58% (Acetic acid writhing) 1.25 (S. aureus)
Thiadiazole Derivative 4.1 Not tested Not tested Not tested

Key Observations :

  • Benzothiazole derivatives with thioether linkages (e.g., 5d) exhibit potent anti-inflammatory and antibacterial activity, likely due to redox modulation and enzyme inhibition .
Physicochemical Properties

Comparative data from synthesis and characterization:

Parameter Target Compound Benzothiazole 5d Thiadiazole 4.1
Melting Point (°C) Not reported 190–192 230–232
Solubility Likely moderate (dimethoxy groups) Low (nonpolar substituents) Very low (trichloroethyl group)
Synthetic Yield Not reported 65–70% 97.4%

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. A common approach includes:

  • Step 1: Preparation of the imidazo[1,2-c]quinazolinone core via cyclization of substituted quinazoline precursors under acidic or basic conditions.
  • Step 2: Thiolation at the 5-position using sulfurizing agents (e.g., Lawesson’s reagent) .
  • Step 3: Coupling with N-(3,5-dimethoxyphenyl)-2-chloroacetamide via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF, catalyzed by potassium carbonate .
  • Monitoring: Reaction progress is tracked via TLC, and purification involves recrystallization or column chromatography .

Basic: What characterization techniques confirm its structural integrity?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy: 1H/13C NMR to verify substituent positions and coupling patterns (e.g., methoxy groups at 3,5-positions, thioether linkage) .
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks and isotopic patterns .
  • Elemental Analysis: Validates purity and empirical formula .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity, as demonstrated in related imidazo-quinazoline derivatives .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:
Key strategies include:

  • Design of Experiments (DoE): Systematically vary parameters (solvent, temperature, stoichiometry) to identify optimal conditions. For example, increasing DMF volume improves solubility in SNAr reactions .
  • Catalyst Screening: Evaluate bases (e.g., K2CO3 vs. Cs2CO3) to enhance reaction efficiency .
  • Flow Chemistry: Continuous-flow systems can improve mixing and heat transfer, reducing side reactions .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:
Contradictions may arise from tautomerism or impurities. Solutions include:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray data. For example, X-ray crystallography can confirm the thioether linkage if NMR signals overlap .
  • Isotopic Labeling: Use deuterated solvents or 13C-labeled reagents to clarify ambiguous peaks .
  • Computational Modeling: DFT calculations predict NMR chemical shifts or vibrational spectra for comparison .

Advanced: What mechanistic insights exist for its reactivity in biological systems?

Methodological Answer:
While direct studies on this compound are limited, insights from analogous structures suggest:

  • Thioether Stability: The C–S bond may undergo oxidation in vivo, forming sulfoxide/sulfone metabolites. Monitor via LC-MS in simulated biological fluids .
  • H-bonding Interactions: The 3,5-dimethoxyphenyl group likely engages in H-bonding with target proteins, as seen in related acetamide derivatives .
  • Enzymatic Inhibition Assays: Test against kinases or oxidoreductases to identify potential targets, using fluorogenic substrates or SPR binding studies .

Advanced: How to assess regioselectivity in functionalization steps?

Methodological Answer:
Regioselectivity challenges arise during thiolation or coupling. Mitigation approaches:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer reactivity .
  • Kinetic vs. Thermodynamic Control: Adjust reaction temperature—lower temps favor kinetic products (e.g., 5-thio over 7-thio substitution) .
  • Competitive Experiments: Compare reaction outcomes with regioisomeric standards via HPLC .

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